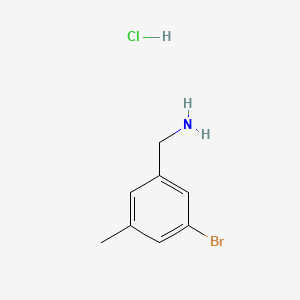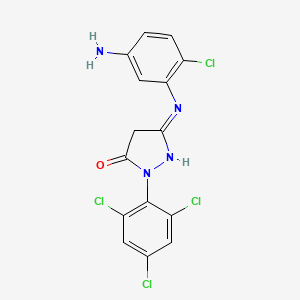![molecular formula C12H7BrN2OS B1384104 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 827614-31-3](/img/structure/B1384104.png)
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds are important pharmacophores and have been found to exhibit significant antimycobacterial activity .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized using a green approach via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves heating thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves heating thiophene-2-carboxamides in formic acid .Scientific Research Applications
Catalytic Synthesis
- Shi et al. (2018) reported a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a catalytic four-component reaction that is characterized by step economy, reduced catalyst loading, and easy purification. This method offers a more efficient way to synthesize this class of compounds (Shi et al., 2018).
Pharmacophores and Inhibitors
- Kawai et al. (2014) discovered a series of potent phosphodiesterase 7 (PDE7) inhibitors based on thieno[3,2-d]pyrimidin-4(3H)-one derivatives. This discovery was guided by structure-activity relationships and computational modeling, leading to the identification of promising lead compounds for potential therapeutic use (Kawai et al., 2014).
Heterocyclic System Synthesis
- Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds showed promising antimicrobial activity, particularly against Staphylococcus aureus (Sirakanyan et al., 2015).
Biological Activity Evaluation
- Devani et al. (1976) synthesized 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, finding analgesic, anti-inflammatory, and anticonvulsant activities in some of these compounds. Significant antimicrobial activity was also observed (Devani et al., 1976).
Anticancer Activity
- Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives with various functional groups, exhibiting potent anticancer activity comparable to doxorubicin on several human cancer cell lines, including MCF-7, HeLa, and HCT-116 (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
- Yang et al. (2014) reported the synthesis and crystal structure of a derivative of thieno[3,2-d]pyrimidine, which revealed a planar conformation for the molecule, providing insights into the structural aspects of these compounds (Yang et al., 2014).
properties
IUPAC Name |
7-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNENCAUDZLYMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)
![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)

![Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine](/img/structure/B1384030.png)
![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)
![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)
![3-Thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1384033.png)
![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)

![7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one](/img/structure/B1384037.png)


![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)